1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one

Colon Cancer Cytotoxicity SAR

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one (CAS 1447816-61-6) is a synthetic brominated oxindole (indolin-2-one) derivative with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.16 g/mol. It features a benzyl substituent at the N-1 position and a bromine atom at the C-7 position of the oxindole core.

Molecular Formula C15H12BrNO
Molecular Weight 302.171
CAS No. 1447816-61-6
Cat. No. B2679419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one
CAS1447816-61-6
Molecular FormulaC15H12BrNO
Molecular Weight302.171
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Br)N(C1=O)CC3=CC=CC=C3
InChIInChI=1S/C15H12BrNO/c16-13-8-4-7-12-9-14(18)17(15(12)13)10-11-5-2-1-3-6-11/h1-8H,9-10H2
InChIKeyYKIDTDRQOGVDFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one (CAS 1447816-61-6): Procurement & Structural Baseline


1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one (CAS 1447816-61-6) is a synthetic brominated oxindole (indolin-2-one) derivative with the molecular formula C₁₅H₁₂BrNO and a molecular weight of 302.16 g/mol . It features a benzyl substituent at the N-1 position and a bromine atom at the C-7 position of the oxindole core. The compound is listed in the ECHA C&L inventory under EC Number 827-143-9 [1] and is commercially available from multiple vendors including Enamine (via Fujifilm Wako), Bidepharm, Biosynth, and CymitQuimica, typically at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) . Its primary value proposition lies in its dual functionalization pattern—the 7-bromo handle for cross-coupling chemistry and the N-benzyl group for receptor-binding pharmacophore exploration—making it a versatile intermediate scaffold rather than an end-use bioactive molecule [2].

Why 1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one Cannot Be Replaced by Common Oxindole Analogs


Generic substitution of 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one with simpler oxindole analogs—such as 7-bromooxindole (lacking N-benzyl), 1-benzylindolin-2-one (lacking the 7-bromo), or 5-bromo positional isomers—introduces non-trivial changes in both chemical reactivity and biological profile. The N-benzyl group is a known pharmacophoric element for muscarinic acetylcholine receptor (mAChR) modulation, as demonstrated by the patent literature describing substituted 1-benzylindolin-2-one analogs as positive allosteric modulators of the M₁ receptor [1]. Simultaneously, the position of the bromine atom directly governs cytotoxic potency: comparative WiDr colon cancer cell data show that a 5-bromo substituent confers up to 4-fold greater cytotoxicity than the corresponding 7-bromo isomer, and that the 7-bromo isomer is less cytotoxic than its 5-bromo counterpart [2]. Furthermore, the 7-bromo substituent provides a unique synthetic handle for Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that is absent in non-brominated or differently halogenated analogs . Thus, selecting any alternative oxindole without precisely matching the N-benzyl/7-bromo substitution pattern alters synthetic utility, target engagement profile, and cytotoxic selectivity in ways that cannot be assumed equivalent without empirical verification.

Quantitative Differentiation Evidence for 1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one vs. Closest Analogs


C-7 Bromo vs. C-5 Bromo Cytotoxicity Differential in Colon Cancer Cells: Evidence Against Generic Positional Substitution

In a direct within-study comparison using the WiDr human colon cancer cell line, indolin-2-one derivatives bearing bromine at the C-5 position demonstrated superior cytotoxicity relative to those bearing bromine at the C-7 position [1]. This positional effect establishes that a 1-benzyl-5-bromoindolin-2-one analog is not functionally equivalent to 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one. For research programs exploring oxindole-based anticancer agents, the 7-bromo substitution pattern distinguishes this compound from its more potently cytotoxic 5-bromo isomers, potentially offering a moderating effect on cytotoxicity that may be desirable in selectivity-driven campaigns.

Colon Cancer Cytotoxicity SAR

N-Benzyl Substitution as a Determinant of CNS Muscarinic Receptor Pharmacophore Engagement: Patent-Documented Scaffold Differentiation from Non-Benzylated Oxindoles

US Patent US20140194471A1 explicitly claims substituted 1-benzylindolin-2-one analogs as positive allosteric modulators (PAMs) of the muscarinic acetylcholine M₁ receptor (mAChR M₁) [1]. The patent defines the 1-benzyl substituent as a structural requirement within the general formula, distinguishing this class from non-benzylated indolin-2-ones. While the specific compound 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one is not a worked example in this patent, it falls squarely within the claimed Markush scaffold. In contrast, 7-bromooxindole (CAS 320734-35-8), which lacks the N-benzyl group, is not covered by this pharmacophore model and has no documented M₁ PAM activity. For neuroscience or psychiatry-focused drug discovery, the presence of the N-benzyl group is a prerequisite for engaging this target class.

Muscarinic Receptors CNS Allosteric Modulation

7-Bromo Substituent as a Synthetic Diversification Handle: Cross-Coupling Reactivity Advantage Over Non-Halogenated 1-Benzylindolin-2-one

The C-7 bromine atom in 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one serves as a versatile handle for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings . This contrasts with 1-benzylindolin-2-one (CAS 7135-32-2), which lacks any halogen substituent and cannot participate in such transformations without prior functionalization. In the context of library synthesis and SAR exploration, the 7-bromo compound offers a single-step diversification point to generate arrays of 7-aryl, 7-amino, or 7-alkynyl analogs—a capability absent in the non-halogenated parent scaffold. The broader oxindole kinase inhibitor literature (as reviewed by Yousefian et al., 2020) further confirms that the oxindole core is essential for VEGFR inhibition, and substituent variation at positions C-3 and the aromatic ring is critical for optimizing potency and selectivity [1].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Enhanced Lipophilicity and Molecular Weight Differentiation from Non-Brominated and Non-Benzylated Scaffolds: Physicochemical Property Comparison

The combination of the N-benzyl group and the C-7 bromine atom endows 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one with distinct physicochemical properties compared to its nearest analogs. The target compound (MW = 302.16 g/mol, C₁₅H₁₂BrNO) has a molecular weight approximately 90 Da greater than 7-bromooxindole (MW = 212.04 g/mol, C₈H₆BrNO) and approximately 79 Da greater than 1-benzylindolin-2-one (MW ≈ 223.27 g/mol, C₁₅H₁₃NO) . The increased lipophilicity imparted by both the benzyl and bromo substituents shifts the compound's logP into a range that may favor blood-brain barrier penetration—a relevant consideration given the M₁ PAM pharmacophore discussed above. These property differences directly impact pharmacokinetic behavior, solubility, and membrane permeability, making the compound a distinct chemotype from either mono-substituted analog.

Physicochemical Properties Drug-Likeness BBB Penetration

Commercial Availability and Pricing Benchmarking: Single-Source Supply Chain Risk Assessment

1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one is stocked by at least five independent suppliers: Enamine (distributed via Fujifilm Wako in Japan), Bidepharm, Biosynth, CymitQuimica, and Kuujia . Pricing data from Fujifilm Wako indicate that the compound is positioned as a premium research intermediate: 100 mg at ¥143,500 (~$960 USD), 500 mg at ¥323,400 (~$2,160 USD), and 1 g at ¥415,000 (~$2,770 USD) . By comparison, 7-bromooxindole (CAS 320734-35-8) is available at significantly lower cost (e.g., ¥3,500–5,000 range per gram from TCI) , and 1-benzylindolin-2-one (CAS 7135-32-2) is also lower-priced. The premium pricing of the target compound reflects its dual-substitution pattern requiring multi-step synthesis, and the multi-supplier landscape mitigates single-source procurement risk.

Procurement Supply Chain Catalog Availability

Recommended Research & Industrial Application Scenarios for 1-Benzyl-7-bromo-2,3-dihydro-1H-indol-2-one


CNS Drug Discovery: Muscarinic M₁/M₄ Receptor Positive Allosteric Modulator (PAM) Scaffold Optimization

Researchers pursuing selective M₁ or M₄ muscarinic receptor PAMs for schizophrenia or Alzheimer's disease should select this compound as a core scaffold. The N-benzyl group is a documented pharmacophoric element within the patent literature (US20140194471A1) for M₁ PAM activity [1]. The C-7 bromine simultaneously provides a synthetic handle for parallel SAR exploration via Suzuki or Buchwald-Hartwig couplings to probe the steric and electronic tolerance at the 7-position. The compound's enhanced MW (~302 Da) and lipophilicity place it within a favorable property space for CNS penetration, distinguishing it from simpler, non-benzylated oxindoles.

Oncology: Moderated-Cytotoxicity Oxindole Kinase Inhibitor Lead Generation

For kinase inhibitor programs where excessive cytotoxicity is undesirable—such as probes targeting tumor microenvironment signaling rather than direct tumor cell killing—the 7-bromo positional isomer offers a moderated cytotoxicity profile compared to 5-bromo oxindole analogs. Direct comparative WiDr cell data establish that the 7-bromo isomer is less potently cytotoxic than the 5-bromo counterpart [2]. This property may be advantageous in phenotypic screening cascades where a wider therapeutic window is sought. The broader oxindole SAR literature confirms the scaffold's relevance for VEGFR and other kinase targets [3].

Synthetic Methodology: Diversifiable Intermediate for Parallel Library Synthesis

Synthetic chemistry groups building focused oxindole libraries should procure this compound as a common late-stage intermediate. The C-7 aryl bromide enables rapid diversification via Pd-catalyzed cross-coupling to generate arrays of 7-aryl, 7-heteroaryl, 7-amino, or 7-alkynyl analogs in a single step . This approach is synthetically more efficient than routes beginning from non-halogenated 1-benzylindolin-2-one, which would require additional steps (e.g., directed metalation-halogenation or C-H activation) to install a functionalizable handle at the 7-position.

Comparative Toxicology & Selectivity Profiling Studies

Toxicology and safety pharmacology groups investigating the positional dependence of oxindole cytotoxicity should employ this compound as a reference for the 7-bromo isomer. The Fadlan et al. (2021) study provides a framework for comparing 5-bromo vs. 7-bromo vs. 5-fluoro oxindole cytotoxicity in WiDr cells [2]. Extending this comparison to include 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one would enable deconvolution of the independent contributions of the N-benzyl group and the bromine position to overall cytotoxicity and selectivity.

Quote Request

Request a Quote for 1-benzyl-7-bromo-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.